molecular formula C17H13ClN4.2HCl B1574445 Liarozole dihydrochloride

Liarozole dihydrochloride

Cat. No. B1574445
M. Wt: 381.69
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Cytochrome P450 inhibitor. Inhibits several cytochrome P450 enzymes including aromatase (CYP19) and retinoic acid 4-hydroxylase (CYP26). Blocks retinoic acid metabolism (retinoic acid metabolism blocking agent, RAMBA). Displays antitumor activity against androgen-dependent and independent rat prostate carcinomas.

Scientific Research Applications

Leiomyoma Treatment

  • Liarozole inhibits the proliferation of leiomyoma cells and reduces extracellular matrix (ECM) protein production in immortalized human leiomyoma cells. This suggests its potential as a therapeutic drug for human leiomyomas (Gilden et al., 2010).

Dermatological Applications

  • Liarozole has been evaluated as a treatment for palmoplantar pustular psoriasis, acting as a retinoid-mimetic drug (Bhushan et al., 2001).

Breast Cancer Therapy

  • In a phase II study, liarozole demonstrated efficacy and tolerability in postmenopausal women with advanced breast cancer, highlighting its potential as a treatment option for this patient group (Goss et al., 2004).
  • Liarozole, in combination with tamoxifen, was studied in the context of estrogen receptor-positive mammary tumors in rats. It showed significant anti-tumor effects, warranting further investigation for breast cancer treatment (Goss et al., 2007).

Fibrosis Inhibition

  • The drug was found to inhibit transforming growth factor-β3-mediated extracellular matrix formation in human three-dimensional leiomyoma cultures, indicating its role in fibrosis inhibition (Levy et al., 2014).

Atherosclerosis Research

  • Liarozole has shown to retard atherosclerosis development in mouse models, suggesting its potential in cardiovascular disease research (Relevy et al., 2015).

Biochemical Analysis

  • Research on liarozole's biochemical properties includes improved synthesis methods and enantiomeric separation, contributing to a better understanding of its chemical characteristics and potential applications (Cheng, 2006); (Chen et al., 2008).

Cancer Therapy and Pharmacokinetics

  • Liarozole's effects on the pharmacokinetics of all-trans retinoic acid and its potential role in cancer treatment have been explored, highlighting its relevance in pharmacological research (Miller et al., 2004); (Jing et al., 2017).

properties

Product Name

Liarozole dihydrochloride

Molecular Formula

C17H13ClN4.2HCl

Molecular Weight

381.69

synonyms

Alternative Name: R-75251

Origin of Product

United States

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